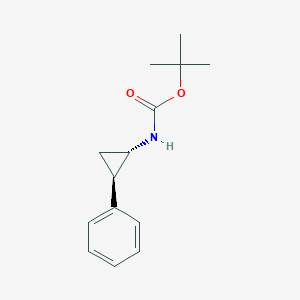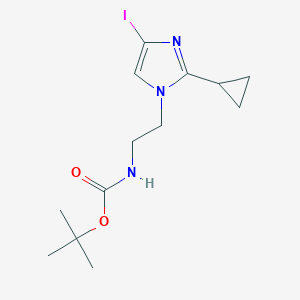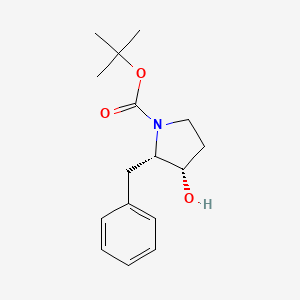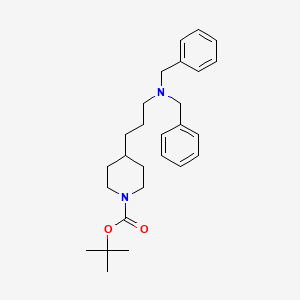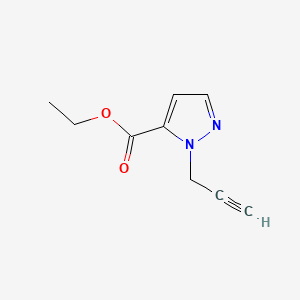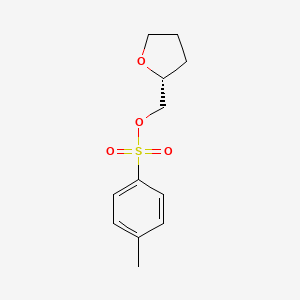
1-Butyl-2-iodo-4-phenyl-1H-imidazole
概要
説明
1-Butyl-2-iodo-4-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a butyl group at the first position, an iodine atom at the second position, and a phenyl group at the fourth position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-iodo-4-phenylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-butylimidazole with iodine and a phenylating agent. The reaction conditions often include the use of a solvent such as acetonitrile or dimethylformamide, and a catalyst like copper iodide to facilitate the iodination and phenylation processes.
Industrial Production Methods: On an industrial scale, the production of 1-butyl-2-iodo-4-phenylimidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反応の分析
Types of Reactions: 1-Butyl-2-iodo-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-butyl-2-azido-4-phenylimidazole, while oxidation with potassium permanganate could introduce hydroxyl groups at specific positions.
科学的研究の応用
1-Butyl-2-iodo-4-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of functional materials, such as dyes for solar cells and other optical applications.
作用機序
The mechanism of action of 1-butyl-2-iodo-4-phenylimidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and phenyl group play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
- 1-Butyl-2-chloro-4-phenylimidazole
- 1-Butyl-2-bromo-4-phenylimidazole
- 1-Butyl-2-fluoro-4-phenylimidazole
Comparison: 1-Butyl-2-iodo-4-phenyl-1H-imidazole is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This affects its reactivity and interactions with other molecules. For instance, the iodine atom can participate in halogen bonding, which is not as prominent with the other halogens. This can influence the compound’s biological activity and its use in various applications.
特性
IUPAC Name |
1-butyl-2-iodo-4-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2/c1-2-3-9-16-10-12(15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQNYCTMWLVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=C1I)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)

